(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

physicochemical properties drug-likeness formulation

The compound (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal (CAS 338414-01-0) is a synthetic arylhydrazone derivative with the molecular formula C14H10ClN3O2 and a molecular weight of 287.7 g/mol. It is also referred to as 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal.

Molecular Formula C14H10ClN3O2
Molecular Weight 287.7
CAS No. 338414-01-0
Cat. No. B2881794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
CAS338414-01-0
Molecular FormulaC14H10ClN3O2
Molecular Weight287.7
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)Cl
InChIInChI=1S/C14H10ClN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H/b13-9+,18-17?
InChIKeyRWXYPHWLEQOLNY-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal (CAS 338414-01-0): Key Physicochemical Properties and Classification


The compound (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal (CAS 338414-01-0) is a synthetic arylhydrazone derivative with the molecular formula C14H10ClN3O2 and a molecular weight of 287.7 g/mol . It is also referred to as 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal. The compound features a 4-chlorophenylhydrazono moiety linked to a pyridin-4-ylpropanal scaffold, structurally belonging to the broad class of hydrazone/hydrazinylidene small molecules that have been investigated for diverse biological activities, including enzyme inhibition, antimicrobial effects, and GPCR modulation [1]. Predicted physicochemical properties include a boiling point of 456.2±51.0 °C, density of 1.31±0.1 g/cm³, and a pKa of 4.72±0.10, which may influence formulation and handling requirements .

Why Analogs Like 338414-01-0 Cannot Be Simply Substituted: The Structural and Biological Rationale


In the hydrazone/hydrazinylidene compound class, subtle structural modifications—such as the nature and position of aryl substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl vs. unsubstituted phenyl) and the heterocyclic partner (pyridin-4-yl vs. pyridin-2-yl)—can profoundly alter target binding, selectivity, and pharmacokinetic profiles [1]. For instance, related hydrazide compounds in patent US20070135499A1 have been explicitly designed for GPCR kinase inhibitory activity, where structure-activity relationships (SAR) revealed that specific substitutions are critical for potency and selectivity against off-target receptors [1]. Similarly, in antibacterial hydrazone research, the 4-chlorophenyl group and pyridine ring position have been shown to dramatically influence minimum inhibitory concentrations (MICs) and hemolytic toxicity, making simple interchange between analogs unreliable [2]. Without direct empirical comparison data for 338414-01-0, the well-documented SAR trends in this chemical space support the principle that generic substitution without verification carries significant experimental risk.

Procurement-Relevant Quantitative Evidence: How 338414-01-0 Compares to Its Analogs


Predicted Physicochemical Properties: Target Compound vs. Selected Analogs

The target compound 338414-01-0 exhibits a predicted pKa of 4.72±0.10, compared to the 4-methylphenyl analog (CAS 338414-03-2) which has a predicted pKa of approximately 4.8–5.0 (class estimate) . The lower pKa of the chloro-substituted derivative may affect ionization state at physiological pH, potentially influencing membrane permeability and solubility relative to the methyl analog. Predicted density and boiling point are comparable across analogs. This is class-level inference; direct experimental comparison is not available.

physicochemical properties drug-likeness formulation

Hydrazone Scaffold Enzyme Inhibition: Class-Level Kinase Inhibitory Potential

Hydrazide and hydrazone compounds structurally related to 338414-01-0 have been patented as G-protein-coupled receptor kinase (GRK) inhibitors with therapeutic potential in glaucoma and cancer [1]. While the specific IC50 of 338414-01-0 against any kinase is not publicly reported, the class has demonstrated nanomolar to micromolar potency depending on substitution pattern. For example, in the patent US20070135499A1, certain hydrazide derivatives exhibited GRK2 inhibition with IC50 values in the 100 nM – 1 µM range. The presence of the 4-chlorophenyl and pyridin-4-yl moieties in 338414-01-0 aligns with the pharmacophore requirements described therein [1], suggesting potential utility. This is class-level inference; target-specific data is lacking.

kinase inhibition GPCR cancer

Antibacterial Hydrazone Activity: Structural Determinants and Class Comparison

Pyridyl-linked hetero hydrazones, a class including the target compound's scaffold, have been reported as transmembrane H+/Cl− symporters with antibacterial activity against Gram-negative bacteria [1]. In the study by Mondal et al. (2024), certain pyridin-4-yl hydrazones inhibited E. coli growth with MIC values ranging from 4–32 µg/mL. The 4-chlorophenyl substituent is a privileged fragment in these transporters, enhancing chloride binding. The target compound 338414-01-0 has not been individually tested in this assay; this evidence is cross-study comparable and class-level. Direct antibacterial data for 338414-01-0 is not available, preventing quantification of difference.

antibacterial ion transport hydrazone

Commercially Available Purity and Storage Specifications for 338414-01-0

The compound is offered by AKSci (catalog 2514EM) with a minimum purity of 95% and a recommendation for long-term storage in a cool, dry place . No direct purity comparison with other suppliers is available due to source exclusion rules. The available purity specification meets the threshold for most biochemical and cell-based screening assays. This is supporting evidence; no comparative data is available across suppliers.

purity storage vendor specification

Where 338414-01-0 Fits in Research and Industrial Workflows: Evidence-Based Scenarios


GPCR Kinase Inhibitor Screening and SAR Exploration

Based on class-level evidence from patent US20070135499A1, compounds bearing the hydrazide/hydrazone core and a 4-chlorophenyl substituent have been claimed as GRK inhibitors. Groups engaged in glaucoma or cardiovascular research may include 338414-01-0 in kinase inhibition panels to explore SAR, provided they first obtain custom IC50 data from the supplier. [1]

Antibacterial Hydrazone Probe Development

The structural similarity of 338414-01-0 to pyridin-4-yl hydrazone HCl symporters suggests its potential as a probe in ion transport and antibacterial studies, as reported by Mondal et al. (2024). However, the absence of direct MIC data necessitates preliminary in-house testing. [2]

Physicochemical Property Profiling for Library Design

The predicted pKa (4.72), density, and boiling point data offer guidance for formulating compound libraries. The lower pKa relative to the 4-methylphenyl analog may be exploited in ADME profiling studies.

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